Pentylone hydrochloride serves as a valuable tool in forensic analysis. Researchers can use it to identify and characterize pentylone present in illegal drugs like "bath salts". Reference source: Bertin Bioreagent - Pentylone (hydrochloride):
Studying pentylone hydrochloride alongside other cathinones can aid scientists in elucidating the mechanisms by which these stimulants produce their psychoactive effects. This knowledge can inform the development of medications to treat stimulant addiction or overdose. Reference source: The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone: the structures of three novel designer cathinones:
Pentylone hydrochloride, chemically known as 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone that belongs to a class of compounds known as substituted phenethylamines. Developed in the 1960s, it has gained attention due to its psychoactive properties and has been identified in various products marketed as "legal highs" or designer drugs. The molecular formula of pentylone hydrochloride is C₁₃H₁₈ClNO₃, with a molar mass of approximately 271.7 g/mol .
Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a releasing agent for serotonin. Its mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is similar to that of other stimulants like amphetamines, contributing to its psychoactive effects .
Pentylone can be synthesized through various chemical pathways. One common method involves starting from 3,4-methylenedioxyphenylacetone and introducing a methylamine group through reductive amination. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity .
While pentylone hydrochloride has no approved medical applications, it has been used recreationally for its stimulant properties. It has been found in products marketed as "NRG-1" and "NRG-3," often combined with other psychoactive substances. The lack of regulation surrounding its use has led to significant public health concerns regarding its safety and potential for abuse .
Studies on interaction effects have shown that pentylone may interact with other psychoactive substances, potentially leading to enhanced effects or increased toxicity. For example, when combined with other stimulants or hallucinogens, users may experience heightened euphoria but also an increased risk of adverse psychological effects. Further research is needed to fully understand these interactions and their implications for health .
Pentylone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methylone | Shorter alkyl chain (C₁) | More polar; higher water solubility |
Butylone | Intermediate alkyl chain (C₄) | Different pharmacological profile |
4-Methylmethcathinone | Contains a methyl group at the para position | Potent stimulant effects; distinct legal status |
3,4-Methylenedioxymethamphetamine | Known as MDMA | Strong empathogenic effects; widely studied |
N,N-Dimethylpentylone | Dimethylated version of pentylone | Increased potency; different metabolic pathways |
Pentylone's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of its potency and the nature of its psychoactive effects .
Pentylone hydrochloride is classified as:
Pentylone’s α-carbon chain length (pentyl) distinguishes it from:
Pentylone was first synthesized in the 1960s by Boehringer Ingelheim as part of exploratory work on cathinone derivatives. Its initial synthesis involved:
The compound’s re-emergence in the 2010s coincided with the rise of synthetic cathinones as "legal highs," where it was blended with other cathinones (e.g., MDPV, flephedrone) in products like "NRG-1".
Contemporary synthesis typically employs reductive amination, a two-step process:
Key intermediates:
IUPAC Name:
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.
Alternative Names:
Pentylone hydrochloride possesses the molecular formula C13H18ClNO3, representing the hydrochloride salt form of the parent compound pentylone (C13H17NO3) [1] [2]. The compound exhibits a molecular weight of 271.74 grams per mole [4] [8]. The Chemical Abstracts Service registry number for pentylone hydrochloride is 17763-01-8 [1] [2].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride [1] [2]. Alternative chemical names include 2-(methylamino)-3',4'-(methylenedioxy)valerophenone hydrochloride [1] [2]. The structural framework consists of a benzodioxole ring system connected to a pentanone chain with a methylamino substituent at the second carbon position [3] [4].
Table 1: Molecular Properties of Pentylone Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C13H18ClNO3 | [1] [2] |
Molecular Weight | 271.74 g/mol | [4] [8] |
Chemical Abstracts Service Number | 17763-01-8 | [1] [2] |
Accurate Mass | 271.0975 | [28] |
Monoisotopic Mass | 271.097521 | [2] |
Pentylone hydrochloride manifests as a white to off-white crystalline powder at standard temperature and pressure conditions [4] [8]. The solid state appearance is characteristic of hydrochloride salt forms of organic compounds, displaying crystalline morphology typical of ionic substances [4]. The physical form remains stable under normal storage conditions, maintaining its powder consistency [5].
The melting point of pentylone hydrochloride has been determined through multiple analytical investigations. The Australian National Measurement Institute reported a melting point range of 237-239°C through comprehensive characterization studies [6]. Alternative determinations have yielded slightly different values, with Lipomed reporting 230 ± 3°C [4] [8]. These variations reflect typical analytical uncertainty ranges associated with melting point determinations and potential differences in sample purity [6].
Table 2: Melting Point Data from Various Sources
Source | Melting Point (°C) | Method | Reference |
---|---|---|---|
National Measurement Institute Australia | 237-239 | Standard Protocol | [6] |
Lipomed | 230 ± 3 | Standard Protocol | [4] [8] |
Pentylone hydrochloride demonstrates solubility characteristics typical of hydrochloride salts of organic compounds. The compound exhibits solubility in methanol, as evidenced by commercial preparations of 1.0 milligrams per milliliter solutions in methanol [10] [21] [24]. This solubility profile indicates compatibility with polar protic solvents [22]. The hydrochloride salt formation enhances water solubility compared to the free base form, though specific quantitative solubility data in aqueous media remains limited in the available literature [22].
The proton nuclear magnetic resonance spectroscopic analysis of pentylone hydrochloride provides comprehensive structural elucidation through detailed examination of chemical shift patterns, multiplicity, and integration values. The compound, analyzed as the hydrochloride salt in deuterium oxide (D2O) at 400 MHz, exhibits distinctive spectroscopic characteristics that enable unambiguous identification [1] [2].
The aliphatic region reveals the characteristic pentyl chain substitution pattern. The terminal methyl group appears as a triplet at 0.85 ppm with integration for three protons and a coupling constant of 7.3 Hz, consistent with vicinal coupling to the adjacent methylene group [1] [2]. The propyl chain methylene protons manifest as overlapping multiplets at 1.35 ppm and 1.96 ppm, each integrating for two protons. This multiplicity pattern arises from complex coupling interactions within the alkyl chain and represents the diagnostic fingerprint of the pentyl substitution [1].
The nitrogen-methylated amine functionality generates a singlet at 2.73 ppm integrating for three protons, representing the N-methyl group [1] [2]. This chemical shift value reflects the electron-withdrawing influence of the nitrogen atom and the protonated state of the amine in the hydrochloride salt form.
The α-carbon proton adjacent to both the ketone carbonyl and methylamino group appears as a triplet at 5.02 ppm with a coupling constant of 5.5 Hz [1] [2]. This downfield chemical shift results from the deshielding effects of both the carbonyl group and the positively charged nitrogen in the hydrochloride salt. The triplet multiplicity indicates coupling to the adjacent methylene protons of the propyl chain.
The aromatic region displays the characteristic substitution pattern of the 3,4-methylenedioxyphenyl moiety. The methylenedioxy bridge protons appear as two doublets at 6.08 ppm and 6.09 ppm, each integrating for one proton with a coupling constant of 1.0 Hz [1] [2]. This geminal coupling between the two protons of the OCH2O bridge is diagnostic for the methylenedioxy functional group.
The aromatic protons exhibit a three-proton substitution pattern consistent with the 3,4-methylenedioxy substitution. The proton at position 5 of the benzene ring appears as a doublet at 6.97 ppm with a coupling constant of 8.7 Hz [1] [2]. The proton at position 2 manifests as a doublet at 7.40 ppm with a coupling constant of 1.5 Hz, while the proton at position 6 appears as a doublet of doublets at 7.64 ppm with coupling constants of 1.8 Hz and 8.3 Hz [1] [2]. These coupling patterns confirm the 1,2,4-trisubstituted benzene ring system characteristic of 3,4-methylenedioxyphenyl derivatives.
The carbon-13 nuclear magnetic resonance spectrum of pentylone hydrochloride provides definitive structural confirmation through characteristic chemical shift values that reflect the electronic environment of each carbon atom. The spectrum, acquired using proton-decoupled conditions, displays thirteen distinct carbon signals corresponding to the molecular formula C13H17NO3 [2].
The carbonyl carbon exhibits the most downfield signal at 194.8 ppm, characteristic of ketone functionality [2] [3] [4]. This chemical shift value falls within the expected range for aromatic ketones (190-220 ppm), reflecting the electron-withdrawing nature of the carbonyl group and its conjugation with the aromatic ring system [3] [4].
The aromatic carbon atoms display chemical shifts consistent with a 3,4-methylenedioxy-substituted benzene ring. The quaternary carbons bearing oxygen substituents appear at 148.3 ppm and 153.5 ppm, representing positions 3 and 4 of the aromatic ring [2]. The aromatic carbon directly attached to the carbonyl group (position 1) resonates at 127.6 ppm [2]. The remaining aromatic carbons appear at 126.5 ppm (position 6), 108.5 ppm (position 2), and 107.8 ppm (position 5) [2]. These chemical shift values are characteristic of electron-rich aromatic systems where the methylenedioxy substitution provides significant electron density through resonance donation.
The methylenedioxy bridge carbon (OCH2O) appears at 102.6 ppm, a diagnostic chemical shift for this functional group that distinguishes it from other ether linkages [2]. This upfield position relative to typical aliphatic ethers results from the unique electronic environment created by the cyclic acetal structure.
The aliphatic carbon atoms of the pentyl chain exhibit characteristic chemical shift patterns. The α-carbon adjacent to both the ketone and methylamino groups resonates at 63.3 ppm [2]. This significant downfield shift reflects the cumulative deshielding effects of the carbonyl group and the electron-withdrawing nitrogen substituent. The propyl chain carbons appear at 31.7 ppm and 17.0 ppm, representing the β and γ positions respectively relative to the α-carbon [2]. The terminal methyl carbon of the pentyl chain resonates at 12.9 ppm, consistent with a primary alkyl carbon [2].
The N-methyl carbon appears at 32.3 ppm, a chemical shift value typical for carbons attached to nitrogen atoms [2]. This position reflects the moderate deshielding effect of the nitrogen while remaining in the aliphatic region characteristic of methylamino substituents.
Two-dimensional nuclear magnetic resonance spectroscopy provides powerful tools for complete structural elucidation and connectivity determination in pentylone hydrochloride. The application of homonuclear and heteronuclear correlation experiments enables unambiguous assignment of all spectroscopic signals and confirms the proposed molecular structure [5] [6] [7].
Proton-proton correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between neighboring protons within the molecule [5] [6] [7]. The pentyl chain connectivity is established through sequential correlations: the terminal methyl triplet at 0.85 ppm correlates with the adjacent methylene multiplet, which in turn shows correlation to the next methylene group, ultimately connecting to the α-proton at 5.02 ppm [5]. This continuous correlation pattern confirms the linear alkyl chain structure and distinguishes pentylone from its positional isomers.
The aromatic region COSY correlations confirm the 1,2,4-trisubstituted benzene ring pattern. The proton at 6.97 ppm (H-5) shows correlation with the proton at 7.64 ppm (H-6), while the latter also correlates with the signal at 7.40 ppm (H-2) [5]. These correlation patterns are diagnostic for the 3,4-methylenedioxy substitution and exclude alternative substitution patterns.
Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct carbon-proton connectivity information [8] [9] [10]. This experiment confirms the assignment of each proton signal to its directly bonded carbon atom. The methylenedioxy protons at 6.08 and 6.09 ppm correlate to the carbon at 102.6 ppm, confirming the OCH2O bridge structure [8] [9]. Similarly, the aromatic protons show direct correlations to their respective aromatic carbons, validating the substitution pattern.
Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-proton correlations across two and three bonds [8] [9] [10]. These correlations are crucial for confirming the overall molecular connectivity and distinguishing between structural isomers. The α-proton at 5.02 ppm shows correlations to the carbonyl carbon at 194.8 ppm and to the aromatic carbons, confirming the attachment of the alkyl chain to the aromatic ketone [8] [9]. The N-methyl protons correlate to the α-carbon, establishing the methylamino substitution pattern.
The application of total correlation spectroscopy (TOCSY) experiments extends the correlation information by revealing all protons within the same spin system [7]. This technique is particularly valuable for confirming the complete pentyl chain connectivity and distinguishing it from branched alkyl alternatives. The TOCSY spectrum shows correlations between all protons of the pentyl chain, from the terminal methyl to the α-proton, confirming the linear five-carbon substitution.
The electron ionization mass spectrometry of pentylone hydrochloride generates characteristic fragmentation patterns that serve as definitive molecular fingerprints for identification and structural elucidation. The mass spectrum, acquired using standard electron ionization conditions with 70 eV electron energy, provides comprehensive fragmentation information that distinguishes pentylone from related synthetic cathinones [1] [11] [12].
The molecular ion peak appears at m/z 235, corresponding to the free base form (C13H17NO3) after loss of the hydrochloride [1]. However, this molecular ion exhibits relatively low abundance due to the inherent instability of the α-amino ketone functionality under electron ionization conditions. The molecular ion readily undergoes α-cleavage reactions characteristic of ketone compounds, leading to preferential formation of fragment ions.
The base peak occurs at m/z 86, representing the immonium ion fragment [CH3NH=C(CH2CH2CH3)+] [1] [11] [12]. This fragment results from α-cleavage adjacent to the ketone carbonyl, breaking the bond between the aromatic moiety and the alkylated amino ketone portion. The m/z 86 immonium ion is diagnostic for pentylone and distinguishes it from related cathinones with different alkyl chain lengths. For comparison, methylone produces an immonium ion at m/z 58, while butylone generates m/z 72 [11] [12].
Secondary fragmentation of the molecular ion produces characteristic aromatic fragments. The methylenedioxybenzene fragment appears at m/z 149, formed by loss of the entire alkylated amino ketone side chain [1] [11]. This fragment provides direct evidence for the 3,4-methylenedioxy substitution pattern and is characteristic of methylenedioxy-substituted cathinones. Additional aromatic fragments include m/z 135 (tropylium ion variant), m/z 121 (methylenedioxybenzene minus CH2O), and m/z 91 (tropylium ion, C7H7+) [1] [11].
The fragmentation pattern also includes fragments derived from neutral losses from the molecular ion. The ion at m/z 218 corresponds to loss of methylamine [M-NH(CH3)]+, while m/z 204 represents loss of N-methylaminomethylene [M-CH2NH(CH3)]+ [1]. The fragment at m/z 192 results from loss of the acetyl group [M-COCH3]+, and m/z 177 corresponds to loss of the propyl group [M-CH2CH2CH3]+ [1].
Product ion mass spectrometry of the m/z 86 immonium ion provides additional structural confirmation [5]. Collision-induced dissociation of this ion generates characteristic secondary fragments that confirm the pentyl chain structure. The fragmentation pathway involves sequential losses of alkyl segments, producing ions at m/z 70 (loss of CH4), m/z 57 (loss of C2H5), and m/z 44 (loss of C3H6) [5].
The interpretation of mass spectral fragmentation patterns provides definitive structural elucidation capabilities for pentylone hydrochloride and enables differentiation from closely related synthetic cathinones [5] [11] [12]. The fragmentation mechanisms follow predictable pathways based on the electronic structure and stability of the resulting fragment ions.
The primary fragmentation pathway involves α-cleavage adjacent to the ketone carbonyl, a process favored by the stabilization of the resulting carbocation through resonance with the aromatic ring system [5] [11]. This mechanism generates the characteristic immonium ion at m/z 86, which serves as the diagnostic fragment for pentylone identification. The complementary aromatic fragment retains the positive charge and appears at m/z 149 (methylenedioxybenzene).
The formation of the m/z 86 immonium ion proceeds through a well-established mechanism involving nitrogen participation [5] [11]. The initial α-cleavage creates a radical cation that undergoes rearrangement to form a stable immonium structure. The specific mass of this ion directly reflects the alkyl chain length and substitution pattern, making it an invaluable diagnostic tool for cathinone identification.
Secondary fragmentation pathways involve neutral losses from the molecular ion that provide additional structural information [5] [11]. The loss of methylamine (17 mass units) to produce m/z 218 confirms the presence of the N-methyl substitution. Similarly, the loss of the acetyl group (43 mass units) to form m/z 192 provides evidence for the ketone functionality and its position relative to the aromatic ring.
The aromatic region fragmentation follows characteristic patterns for methylenedioxy-substituted compounds [11]. The initial loss of the alkyl amino ketone side chain produces the m/z 149 fragment, which subsequently loses formaldehyde (CH2O, 30 mass units) to generate m/z 119. Further fragmentation involves ring opening and rearrangement reactions typical of methylenedioxy aromatic systems.
Comparison with structural analogs reveals diagnostic differences in fragmentation patterns [11] [13]. Methylone, with its shorter alkyl chain, produces an immonium ion at m/z 58, while the longer-chain analog butylone generates m/z 72. Ethylone, another closely related compound, produces m/z 72 but with different secondary fragmentation patterns that distinguish it from butylone [11].
The fragmentation efficiency and relative intensities of fragment ions provide additional qualitative information [1] [11]. The high abundance of the m/z 86 base peak reflects the stability of the pentyl-substituted immonium ion compared to other possible fragmentation products. The relatively low molecular ion abundance indicates the facile nature of the α-cleavage reaction and the instability of the intact molecular ion under electron ionization conditions.
Infrared spectroscopy of pentylone hydrochloride provides definitive functional group identification through characteristic vibrational frequencies that correspond to specific molecular moieties. The spectrum, acquired using Fourier transform infrared spectroscopy with diamond attenuated total reflectance (ATR) sampling, reveals distinctive absorption bands that enable unambiguous structural characterization [1].
The most prominent feature in the infrared spectrum is the ketone carbonyl stretching vibration at 1676 cm⁻¹ [1]. This frequency represents a slight red-shift from the typical saturated ketone absorption (approximately 1715 cm⁻¹) due to conjugation with the aromatic ring system [14] [15] [16]. The conjugation between the carbonyl group and the π-electron system of the benzene ring reduces the force constant of the carbon-oxygen double bond, resulting in the observed lower frequency [14] [16]. This shift is diagnostic for aromatic ketones and distinguishes pentylone from non-aromatic analogs.
The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands in the 3000-3100 cm⁻¹ region, with a characteristic peak at 3035 cm⁻¹ [1]. This frequency is typical for aromatic C-H bonds and confirms the presence of the benzene ring system. The relatively weak intensity of this absorption compared to aliphatic C-H stretches reflects the lower concentration of aromatic protons in the molecule.
Aliphatic carbon-hydrogen stretching vibrations dominate the 2800-3000 cm⁻¹ region with multiple overlapping bands [1]. The asymmetric methyl and methylene stretching modes appear at 2962 cm⁻¹ and 2945 cm⁻¹, while the symmetric stretching vibrations occur at 2873 cm⁻¹ [1]. These frequencies are characteristic of alkyl chains and confirm the presence of the pentyl substituent.
The hydrochloride salt form generates characteristic nitrogen-hydrogen stretching absorptions in the 2400-2800 cm⁻¹ region [1]. Multiple bands appear at 2742, 2708, 2634, 2605, 2480, and 2411 cm⁻¹, representing the protonated amine functionality [1]. These broad, medium-intensity absorptions are diagnostic for secondary amine salts and distinguish the hydrochloride form from the free base.
The methylenedioxy functional group produces characteristic carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region [1]. Strong absorptions at 1288, 1255, and 1236 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching modes of the cyclic acetal structure [1]. The methylenedioxy ring vibration at 1032 cm⁻¹ provides additional confirmation of this functional group [1].
Aromatic carbon-carbon stretching vibrations appear as medium intensity bands between 1450-1650 cm⁻¹ [1]. The peaks at 1603, 1552, 1506, and 1493 cm⁻¹ represent the characteristic aromatic skeletal vibrations that confirm the benzene ring structure [1]. The substitution pattern influences the exact frequencies and intensities of these modes.
Comparative infrared spectroscopic analysis of pentylone hydrochloride with structurally related synthetic cathinones reveals distinctive spectral features that enable differentiation and identification of individual compounds within this class [17] [18]. The comparison focuses on key diagnostic regions that reflect structural variations in alkyl chain length, aromatic substitution patterns, and functional group modifications.
The ketone carbonyl stretching frequency provides the primary basis for distinguishing aromatic from aliphatic cathinones [18] [16]. Pentylone, with its 3,4-methylenedioxy aromatic substitution, exhibits carbonyl absorption at 1676 cm⁻¹, reflecting significant conjugation with the electron-rich aromatic system [1] [17]. In contrast, non-substituted aromatic cathinones such as pentedrone display carbonyl stretching near 1680-1690 cm⁻¹, indicating reduced electron donation from the unsubstituted benzene ring [17]. Aliphatic cathinones lacking aromatic conjugation altogether show carbonyl absorptions near 1715 cm⁻¹ [16].
Methylenedioxy-substituted cathinones share characteristic fingerprint absorptions that distinguish them from other aromatic substitution patterns [17] [18]. The diagnostic C-O stretching modes of the methylenedioxy group at 1288, 1255, and 1236 cm⁻¹ are consistent across this subclass, including methylone, butylone, and pentylone [17]. However, the relative intensities and exact frequencies of these bands vary slightly due to different alkyl chain substitutions that influence the overall molecular vibrational coupling.
The alkyl chain region (2800-3000 cm⁻¹) provides less definitive differentiation between pentylone and its homologs due to the similar nature of the C-H stretching vibrations [17]. However, subtle differences in the relative intensities of methyl versus methylene stretching modes reflect the different chain lengths. Pentylone, with its five-carbon chain, shows enhanced methylene character compared to the shorter methylone and ethylone analogs [17].
The amine salt region (2400-2800 cm⁻¹) appears similar across all cathinone hydrochlorides, reflecting the common protonated secondary amine functionality [1] [18]. The broad, overlapping nature of these absorptions limits their utility for individual compound identification but confirms the salt form of the samples.
Aromatic substitution patterns beyond the methylenedioxy group create distinctive spectral differences [18]. Halogenated cathinones exhibit additional C-X stretching vibrations in the fingerprint region, while methoxy-substituted analogs show different C-O stretching patterns compared to the cyclic methylenedioxy system. The absence of these alternative substituent absorptions in pentylone confirms the specific 3,4-methylenedioxy substitution pattern.
The fingerprint region below 1500 cm⁻¹ contains numerous complex vibrational modes that create unique spectral signatures for each compound [1] [18]. While individual band assignments in this region are challenging, the overall pattern serves as a molecular fingerprint for identification purposes. Pentylone exhibits characteristic absorptions at 1122, 1103, 995, 928, 862, and 779 cm⁻¹ that, in combination, distinguish it from related cathinones [1].
Temperature-dependent spectroscopic studies reveal that the diagnostic carbonyl and C-O stretching frequencies remain stable across typical storage and analysis conditions [17]. This stability ensures reliable identification capabilities under various analytical scenarios and confirms the robustness of infrared spectroscopy for cathinone analysis.
Ultraviolet-visible spectroscopy of pentylone hydrochloride reveals characteristic electronic absorption features that reflect the chromophoric properties of the 3,4-methylenedioxyphenyl ketone system. The compound exhibits absorption maxima that arise from π→π* electronic transitions within the aromatic ring system and n→π* transitions associated with the ketone carbonyl group.
The primary absorption maximum occurs in the ultraviolet region around 280-290 nm, corresponding to the π→π* transition of the substituted benzene ring [19]. This absorption band shows moderate intensity and reflects the extended conjugation between the aromatic ring and the ketone carbonyl group. The 3,4-methylenedioxy substitution pattern provides electron-donating character through resonance, resulting in a slight bathochromic shift compared to unsubstituted aromatic ketones.
A secondary absorption feature appears at longer wavelengths around 320-330 nm, attributed to the n→π* transition of the ketone carbonyl group [19]. This transition involves promotion of a non-bonding electron from the oxygen lone pair to the π* orbital of the carbonyl group. The relatively low intensity of this absorption compared to the π→π* transition is characteristic of n→π* transitions in ketone compounds.
The methylenedioxy substituent contributes additional electronic character through its electron-donating properties. The cyclic acetal structure provides enhanced electron density to the aromatic ring through resonance donation, influencing both the position and intensity of the absorption maxima. This electronic effect distinguishes methylenedioxy-substituted cathinones from other aromatic substitution patterns in ultraviolet-visible spectroscopic analysis.
The hydrochloride salt form shows minimal influence on the ultraviolet-visible absorption properties, as the chromophoric system remains largely unchanged upon protonation of the amine nitrogen. The electronic transitions primarily involve the aromatic ketone moiety, which is electronically isolated from the protonated amine center.